molecular formula C10H10BrNO2 B13557348 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13557348
M. Wt: 256.10 g/mol
InChI Key: ABTKHLULIDKVRJ-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine and carboxylic acid groups.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.

    3-Carboxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom

Uniqueness

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

ABTKHLULIDKVRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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